molecular formula C22H14F2N4 B12619745 6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine

6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B12619745
M. Wt: 372.4 g/mol
InChI Key: MAFUDNUWLLFOBL-UHFFFAOYSA-N
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Description

6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that belongs to the class of triazolophthalazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-difluorobenzylamine with a suitable triazole precursor in the presence of a cyclizing agent. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazolophthalazine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzyl or difluorophenyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolophthalazine derivatives.

Scientific Research Applications

6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine
  • Pyrazolo[3,4-d]pyrimidine

Uniqueness

6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine is unique due to its specific substitution pattern and the presence of both benzyl and difluorophenyl groups

Properties

Molecular Formula

C22H14F2N4

Molecular Weight

372.4 g/mol

IUPAC Name

6-benzyl-3-(2,3-difluorophenyl)-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C22H14F2N4/c23-18-12-6-11-17(20(18)24)22-26-25-21-16-10-5-4-9-15(16)19(27-28(21)22)13-14-7-2-1-3-8-14/h1-12H,13H2

InChI Key

MAFUDNUWLLFOBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=NN=C3C4=CC=CC=C42)C5=C(C(=CC=C5)F)F

Origin of Product

United States

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